molecular formula C15H12O B11896908 2-Ethynyl-2'-methoxy-1,1'-biphenyl

2-Ethynyl-2'-methoxy-1,1'-biphenyl

Cat. No.: B11896908
M. Wt: 208.25 g/mol
InChI Key: WVCUOKWGGSGMCG-UHFFFAOYSA-N
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Description

2-Ethynyl-2’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H12O It is a derivative of biphenyl, where one of the phenyl rings is substituted with an ethynyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-2’-methoxy-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 2-Ethynyl-2’-methoxy-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2’-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2-Ethynyl-2’-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-2’-methoxy-1,1’-biphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its ethynyl and methoxy groups. These interactions can modulate biological pathways, influence chemical reactions, and contribute to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-2’-methoxy-1,1’-biphenyl is unique due to the presence of both ethynyl and methoxy groups on the biphenyl scaffold

Biological Activity

2-Ethynyl-2'-methoxy-1,1'-biphenyl is an organic compound characterized by a biphenyl structure with an ethynyl group and a methoxy substituent. Its molecular formula is C15_{15}H12_{12}O, with a molecular weight of 208.26 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a modulator of various biological pathways.

The unique structure of this compound allows it to interact with biological systems effectively. The presence of the ethynyl group enhances its reactivity, while the methoxy group can influence its solubility and interaction with biological targets.

Biological Activity

Research indicates that biphenyl derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been reported to block tubulin polymerization and induce apoptosis in cancer cells .
  • Mechanism of Action : The anticancer properties are often linked to the ability to inhibit the assembly of tubulin, which is critical for mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-EthynylphenolEthynyl group at para positionUsed in polymer synthesis
2-EthynylphenolEthynyl group at ortho positionExhibits different biological activity
4-MethoxyphenolMethoxy group at para positionCommonly used as an antiseptic
3-EthynylanisoleEthynyl group on an aromatic ringPotential anti-cancer properties

The arrangement of functional groups in this compound differentiates it from these compounds and may enhance its specific biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the biphenyl structure. For example:

  • Antiproliferative Effects : A study evaluated the antiproliferative activity of related compounds against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma (A431) cells. Compounds demonstrated IC50_{50} values ranging from low nanomolar concentrations (17–130 nM), indicating strong inhibitory effects on cell growth .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that certain derivatives caused significant G2/M phase arrest in treated cells, suggesting that these compounds disrupt normal cell cycle progression through their action on tubulin dynamics .
  • Apoptotic Mechanism : Research indicated that cell death induced by these compounds follows the intrinsic mitochondrial pathway, which is critical for therapeutic applications in oncology .

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-ethynyl-2-(2-methoxyphenyl)benzene

InChI

InChI=1S/C15H12O/c1-3-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16-2/h1,4-11H,2H3

InChI Key

WVCUOKWGGSGMCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C#C

Origin of Product

United States

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